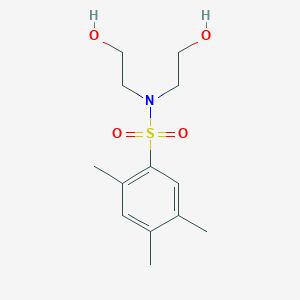
N,N-bis(2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as BES, is a sulfonamide derivative that has found wide application in scientific research. It is a water-soluble compound that is used as a buffering agent, and it has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
BES acts as a buffering agent by accepting or donating protons in response to changes in pH. It has a pKa of 7.5, which means that it is most effective as a buffer at physiological pH. BES has been shown to be a more effective buffer than other commonly used buffering agents such as HEPES and Tris.
Biochemical and Physiological Effects:
BES has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. BES has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, BES has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BES as a buffering agent is its effectiveness at physiological pH. It is also a water-soluble compound, which makes it easy to use in experiments. However, BES has some limitations. It has been shown to be toxic to some cell types at high concentrations, and it can interfere with the activity of some enzymes.
Zukünftige Richtungen
There are several future directions for research on BES. One area of interest is its potential as a therapeutic agent. BES has been shown to have anti-inflammatory and anti-cancer properties, and further research is needed to explore its potential as a drug. Another area of interest is the development of new buffering agents that are more effective than BES. Finally, further research is needed to understand the mechanism of action of BES and its effects on biological systems.
Synthesemethoden
BES can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with diethanolamine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
BES has found wide application in scientific research as a buffering agent. It is commonly used in electrophysiology experiments to maintain a stable pH in the extracellular solution. BES has also been used in studies on the effects of pH on the activity of enzymes and other biological molecules.
Eigenschaften
Produktname |
N,N-bis(2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C13H21NO4S |
Molekulargewicht |
287.38 g/mol |
IUPAC-Name |
N,N-bis(2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-10-8-12(3)13(9-11(10)2)19(17,18)14(4-6-15)5-7-16/h8-9,15-16H,4-7H2,1-3H3 |
InChI-Schlüssel |
LKRYXONQXIWLER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCO)CCO)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCO)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)
![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)



![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)







